molecular formula C7H6N2O3S B8774852 4-Cyanophenyl sulfamate

4-Cyanophenyl sulfamate

Cat. No.: B8774852
M. Wt: 198.20 g/mol
InChI Key: KYMGZNSEGRJUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyanophenyl sulfamate: is an organic compound that belongs to the class of sulfamic acid esters It is characterized by the presence of a sulfamic acid group attached to a 4-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid, 4-cyanophenyl ester typically involves the reaction of sulfamic acid with 4-cyanophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of sulfamic acid, 4-cyanophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: 4-Cyanophenyl sulfamate can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of sulfamic acid and 4-cyanophenol.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) under reflux conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Hydrolysis: Sulfamic acid and 4-cyanophenol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Cyanophenyl sulfamate is used as an intermediate in the synthesis of other organic compounds. It is also employed in the study of esterification reactions and mechanisms .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.

Industry: In the industrial sector, sulfamic acid, 4-cyanophenyl ester is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of sulfamic acid, 4-cyanophenyl ester involves its interaction with nucleophiles. In hydrolysis reactions, water acts as a nucleophile, attacking the ester bond and leading to the formation of sulfamic acid and 4-cyanophenol. In substitution reactions, other nucleophiles replace the ester group, resulting in the formation of substituted products .

Comparison with Similar Compounds

  • Sulfamic acid, phenyl ester
  • Sulfamic acid, 4-nitrophenyl ester
  • Sulfamic acid, 4-methoxyphenyl ester

Comparison: 4-Cyanophenyl sulfamate is unique due to the presence of the 4-cyanophenyl group, which imparts distinct chemical properties compared to other sulfamic acid esters.

Properties

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

(4-cyanophenyl) sulfamate

InChI

InChI=1S/C7H6N2O3S/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,(H2,9,10,11)

InChI Key

KYMGZNSEGRJUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared by the procedure of Example 84 from a solution of 11.9 g (0.10 mole) of 4-cyanophenol (Aldrich Chemical Co.) and 9.1 ml (0.105 mole) of chlorosulfonyl isocyanate in 75 ml of toluene. The solid product was recrystallized from benzene-acetonitrile to give 10.1 g (51%) of white solid, mp 154°-156° C.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
51%

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